molecular formula C16H13BrO2 B2915603 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- CAS No. 92873-00-2

2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-

Cat. No. B2915603
CAS RN: 92873-00-2
M. Wt: 317.182
InChI Key: DDKSEIMPHBCIKS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Synthesis and Structural Analysis

One primary application of "2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-" derivatives is in the synthesis and structural analysis of organic compounds. For instance, studies have focused on elucidating the structural characteristics and synthesis pathways of related bromophenol derivatives. These compounds, derived from natural sources such as red algae, have been examined for their potential applications in medicinal chemistry and materials science due to their unique structural features (Zhao et al., 2004).

Optical and Electronic Properties

The compound and its derivatives have been studied for their optical and electronic properties, which are crucial for applications in materials science, particularly in the development of organic semiconductor devices. Research into chalcone derivatives, for instance, has explored their linear optical, second and third-order nonlinear optical (NLO) properties, and their potential as materials in semiconductor devices due to their charge transport capabilities (Shkir et al., 2019).

Antimicrobial Activities

Another significant area of application is in the evaluation of antimicrobial activities. Bromophenol derivatives, related to "2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-," isolated from marine algae have been tested for their effectiveness against various strains of bacteria. These compounds exhibit potential as natural sources of new antibacterial agents (Xu et al., 2003).

Molecular Docking and Drug Discovery

The structural and spectral properties of this compound and its derivatives have also been analyzed through molecular docking studies, focusing on their interaction with biological targets such as protease kinases. These studies contribute to the drug discovery process by identifying potential inhibitory compounds against specific biological targets (H. et al., 2021).

Materials Science and Solar Cell Applications

Research into the applications of this compound extends into materials science, particularly in the development of organic solar cells. The compound's derivatives have been incorporated into polythiophene/fullerene solar cells, showing the influence of blend composition and annealing on the cells' efficiency. This highlights the compound's role in optimizing organic photovoltaic materials for better solar energy conversion (Kim et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken while handling the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKSEIMPHBCIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342901
Record name 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-

CAS RN

92873-00-2
Record name 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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